Fmoc-DOPA(acetonide)-OH
Overview
Description
Fmoc-DOPA(acetonide)-OH is a derivative of 3,4-Dihydroxyphenylalanine (DOPA), which is a key precursor for the solid-phase synthesis of adhesive mussel proteins and peptides. These derivatives are inspired by mussels and have garnered significant interest for their potential applications in functional coatings of biomaterials and biomedical devices due to their adhesive properties .
Synthesis Analysis
The synthesis of Fmoc-DOPA(acetonide)-OH has been reported to be a challenging and costly process. However, recent studies have introduced more convenient and cost-effective methods. One approach involves protecting the amino group of DOPA with a phthaloyl group and the carboxyl group as a methyl ester. The catechol of the DOPA derivative is then protected with an acetonide in the presence of p-toluenesulfonic acid. Subsequent removal of the protecting groups yields the desired Fmoc-DOPA(acetonide)-OH . Another study reports a simplified two-step strategy that is both cost-effective and has broad application prospects, suggesting improvements over previous tedious methods .
Molecular Structure Analysis
The molecular structure of Fmoc-DOPA(acetonide)-OH includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group during peptide synthesis. The acetonide protection of the catechol moiety is crucial for preventing oxidation and other side reactions during the synthesis of peptides .
Chemical Reactions Analysis
Fmoc-DOPA(acetonide)-OH is primarily used in solid-phase peptide synthesis. The protective groups are strategically selected to be stable during the coupling reactions but can be removed under mild conditions once the peptide synthesis is complete. The Fmoc group is typically removed by a base, such as piperidine, while the acetonide protection can be removed by acid hydrolysis without affecting the peptide backbone .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Fmoc-DOPA(acetonide)-OH are not detailed in the provided papers, it can be inferred that the stability of the compound under synthesis conditions is a key property. The protective groups must withstand the conditions of peptide elongation but be removable without harming the integrity of the peptide. The solubility of the compound in common organic solvents is also likely to be important for its use in automated peptide synthesizers .
Relevant Case Studies
Although not directly related to Fmoc-DOPA(acetonide)-OH, a study on the total chemical synthesis of membrane proteins using Fmoc chemistry demonstrates the broader utility of Fmoc-protected amino acids. The study highlights the synthesis of membrane proteins, which are challenging to produce due to their hydrophobic nature. The use of Fmoc chemistry in this context underscores the importance of protective groups in the synthesis of complex biomolecules .
Scientific Research Applications
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Biomedical Applications
- Field : Biomedical Engineering
- Application : Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .
- Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Drug Delivery Systems
- Field : Pharmaceutical Sciences
- Application : Short peptides with self-assembled nanostructures are widely applied in the areas of drug delivery systems and biomaterials .
- Method : A new peptide-based hydrogelator (Fmoc-FFRRVR) based on N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) was created to improve its hydrophilicity .
- Results : The newly discovered hydrogel not only retains some excellent performances of Fmoc-FF, but also can be used as a drug carrier for biomedical applications .
-
Tissue Engineering
- Field : Biomedical Engineering
- Application : Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as tissue engineering .
- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .
- Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Functional Two-Component Hydrogel
- Field : Materials Science
- Application : The formation of hydrogels by low molecular weight building blocks results in important supramolecular assemblies for technological applications .
- Method : A combination of Fmoc-Tyr and catechol-containing Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) is used to form a functional two-component hydrogel which combines the physical characteristics of the Fmoc-Tyr hydrogels and the functionality of the catechol groups .
- Results : The observed hybrid gel has a very high storage modulus, of the same order of magnitude as that of the Fmoc-Tyr gel . In addition to the envisioned mechanical properties, the combined gel also displayed a clear silver ion reduction activity .
-
Peptide-Based Hydrogels for Biomedical Applications
- Field : Biomedical Engineering
- Application : Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .
- Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Functional Two-Component Hydrogel
- Field : Materials Science
- Application : The formation of hydrogels by low molecular weight building blocks results in important supramolecular assemblies for technological applications .
- Method : A combination of Fmoc-Tyr and catechol-containing Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) is used to form a functional two-component hydrogel which combines the physical characteristics of the Fmoc-Tyr hydrogels and the functionality of the catechol groups .
- Results : The observed hybrid gel has a very high storage modulus, of the same order of magnitude as that of the Fmoc-Tyr gel . In addition to the envisioned mechanical properties, the combined gel also displayed a clear silver ion reduction activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLOTJPHMTVDI-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-DOPA(acetonide)-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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